Ácidos antraceno-carboxílicos e derivados
Anthracene carboxylic acids (ACAs) and their derivatives represent a class of polycyclic aromatic hydrocarbons with unique structural features. These compounds are widely recognized for their applications in various fields, including materials science, pharmaceuticals, and sensor technology due to their excellent optoelectronic properties.
ACAs and their derivatives exhibit strong fluorescence characteristics, making them valuable in the development of organic light-emitting diodes (OLEDs), sensors, and imaging agents. The carboxylic groups provide functional handles for further derivatization, allowing for the creation of more complex molecules with tailored functionalities. These functionalized compounds can be used as building blocks for synthesizing advanced materials or as precursors in drug discovery processes.
In terms of synthesis, ACAs are often prepared from anthracene through carboxylation reactions, which involve the introduction of a carboxylic acid group onto the aromatic ring. Various methods such as direct oxidation, metal-catalyzed oxidations, and tandem reactions can be employed to achieve this transformation efficiently. The resulting derivatives can then be further modified using a range of chemical reactions, including coupling reactions, esterifications, and amidations.
Overall, anthracene carboxylic acids and their derivatives offer versatile opportunities for research and development in multiple scientific disciplines, driven by their unique structural features and functional diversity.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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4,5,7-Trihydroxyanthraquinone-2-carboxylic acid; L-Isoleucine amide | 2112817-26-0 | C21H19NO8 |
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4,5,7-Trihydroxyanthraquinone-2-carboxylic acid; L-Valine amide, Me ester | 2112817-22-6 | C21H19NO8 |
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Anthracene-9-carbonyl Chloride | 16331-52-5 | C15H9OCl |
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N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide | 661461-84-3 | C20H16NO6F3S |
Literatura Relacionada
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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